molecular formula C11H18N2O B12223938 2-Tert-butyl-5-ethyl-6-methylpyrimidin-4-ol

2-Tert-butyl-5-ethyl-6-methylpyrimidin-4-ol

Cat. No.: B12223938
M. Wt: 194.27 g/mol
InChI Key: XVMYXKJWWRADCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butyl-5-ethyl-6-methylpyrimidin-4-ol is a chemical compound with the molecular formula C11H18N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of tert-butyl, ethyl, and methyl groups attached to the pyrimidine ring, along with a hydroxyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-5-ethyl-6-methylpyrimidin-4-ol typically involves the reaction of appropriate pyrimidine derivatives with tert-butyl, ethyl, and methyl substituents. One common method involves the alkylation of pyrimidine derivatives using tert-butyl halides, ethyl halides, and methyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-ethyl-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The tert-butyl, ethyl, and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-Tert-butyl-5-ethyl-6-methylpyrimidin-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-5-ethyl-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 4-position can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tert-butyl, ethyl, and methyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability and activity.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butyl-6-methylpyrimidin-4-ol: A closely related compound with similar substituents but lacking the ethyl group.

    2-Ethyl-6-methylpyrimidin-4-ol: Similar structure but with an ethyl group instead of tert-butyl.

    2-Methyl-5-ethylpyrimidin-4-ol: Lacks the tert-butyl group but has similar ethyl and methyl substituents.

Uniqueness

2-Tert-butyl-5-ethyl-6-methylpyrimidin-4-ol is unique due to the combination of tert-butyl, ethyl, and methyl groups attached to the pyrimidine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-tert-butyl-5-ethyl-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-6-8-7(2)12-10(11(3,4)5)13-9(8)14/h6H2,1-5H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMYXKJWWRADCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.